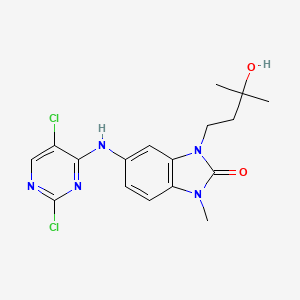

Bcl6-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[(2,5-dichloropyrimidin-4-yl)amino]-3-(3-hydroxy-3-methylbutyl)-1-methylbenzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19Cl2N5O2/c1-17(2,26)6-7-24-13-8-10(4-5-12(13)23(3)16(24)25)21-14-11(18)9-20-15(19)22-14/h4-5,8-9,26H,6-7H2,1-3H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMQWLPBEJJYCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN1C2=C(C=CC(=C2)NC3=NC(=NC=C3Cl)Cl)N(C1=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BCL6 Inhibitors, with a Focus on Bcl6-IN-5

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific BCL6 inhibitor, Bcl6-IN-5, is currently limited. It is identified in patent WO2018215801A1 as example 1n, with a reported pIC50 of 5.82. Due to the inaccessibility of the full patent text, this guide will provide a comprehensive overview of the mechanism of action of BCL6 inhibitors as a class, using publicly available data from well-characterized inhibitors to illustrate key concepts and experimental approaches.

Core Concepts: The Role of BCL6 in Normal Physiology and Oncology

B-cell lymphoma 6 (BCL6) is a master transcriptional repressor that plays a pivotal role in the germinal center (GC) reaction, a critical process for generating high-affinity antibodies and B-cell memory.[1] BCL6 exerts its function by recruiting corepressor complexes (e.g., SMRT, NCOR, BCOR) to the promoter regions of its target genes, thereby silencing their expression.[1] This repression is essential for the proliferation and survival of GC B-cells.

In several types of cancer, particularly diffuse large B-cell lymphoma (DLBCL), BCL6 is frequently overexpressed or constitutively activated due to chromosomal translocations or mutations. This aberrant BCL6 activity leads to the suppression of tumor suppressor genes, cell cycle checkpoints, and regulators of DNA damage response, ultimately driving lymphomagenesis. Therefore, inhibiting the function of BCL6 has emerged as a promising therapeutic strategy for these malignancies.

Mechanism of Action of BCL6 Inhibitors

The primary mechanism of action for the current generation of BCL6 inhibitors, including the conceptual basis for this compound, is the disruption of the protein-protein interaction (PPI) between the BTB domain of BCL6 and its corepressors. The BTB domain of BCL6 forms a homodimer, creating a lateral groove that serves as the binding site for corepressor proteins. Small molecule inhibitors are designed to bind within this groove, sterically hindering the recruitment of corepressors and thus preventing the formation of the repressive complex. This leads to the de-repression of BCL6 target genes, resulting in the reactivation of tumor suppressor pathways, cell cycle arrest, and apoptosis in BCL6-dependent cancer cells.

Below is a diagram illustrating the BCL6 signaling pathway and the mechanism of inhibitor action.

Quantitative Data for Representative BCL6 Inhibitors

While specific data for this compound is limited, the following tables summarize publicly available quantitative data for other well-characterized BCL6 inhibitors to provide a comparative context.

| Inhibitor | Biochemical Assay (IC50/pIC50) | Cellular Assay (IC50) | Reference |

| This compound | pIC50 = 5.82 | Not Available | Patent WO2018215801A1 |

| FX1 | IC50 = 35 µM (Reporter Assay) | ~41 µM (ABC-DLBCL cell lines) | |

| BI-3812 | IC50 < 3 nM | Not Available | |

| 79-6 | Kd = 138 µM | Not Available |

Experimental Protocols

The characterization of BCL6 inhibitors involves a series of biochemical, biophysical, and cellular assays to determine their potency, selectivity, and mechanism of action.

Biochemical Assays

Objective: To determine the direct binding affinity and inhibitory activity of the compound against the BCL6 BTB domain.

-

Fluorescence Polarization (FP) Assay:

-

A fluorescently labeled peptide derived from a BCL6 corepressor (e.g., SMRT or BCOR) is incubated with the purified BCL6 BTB domain.

-

Binding of the large BCL6 protein to the small fluorescent peptide results in a high fluorescence polarization signal.

-

Increasing concentrations of the inhibitor are added, which compete with the fluorescent peptide for binding to the BCL6 BTB domain.

-

A dose-dependent decrease in fluorescence polarization is measured, from which the IC50 value is calculated.

-

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:

-

A donor fluorophore (e.g., terbium cryptate) is conjugated to an anti-tag antibody that binds to a tagged BCL6 BTB protein, and an acceptor fluorophore is conjugated to a corepressor-derived peptide.

-

When the BCL6-corepressor interaction occurs, the donor and acceptor are brought into close proximity, resulting in a FRET signal.

-

The inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

-

IC50 values are determined by measuring the FRET signal at various inhibitor concentrations.

-

Cellular Assays

Objective: To assess the inhibitor's activity in a cellular context, confirming target engagement and downstream effects.

-

BCL6 Reporter Assay:

-

Cells (e.g., HEK293T) are co-transfected with a luciferase reporter plasmid containing BCL6 binding sites and a plasmid expressing a GAL4 DNA-binding domain fused to the BCL6 BTB domain.

-

The BCL6 BTB domain fusion protein represses luciferase expression.

-

Cells are treated with the inhibitor, which should de-repress the luciferase reporter.

-

Luciferase activity is measured to determine the inhibitor's cellular potency.

-

-

Cell Viability/Proliferation Assays:

-

BCL6-dependent cancer cell lines (e.g., DLBCL cell lines) are seeded in multi-well plates.

-

Cells are treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours).

-

Cell viability is measured using reagents such as CellTiter-Glo® (Promega) or by direct cell counting.

-

IC50 values for cell growth inhibition are calculated from the dose-response curves.

-

-

Chromatin Immunoprecipitation (ChIP) Assay:

-

BCL6-dependent cells are treated with the inhibitor or a vehicle control.

-

Proteins are cross-linked to DNA, and the chromatin is sheared.

-

An antibody specific to BCL6 or a corepressor is used to immunoprecipitate the protein-DNA complexes.

-

The associated DNA is purified and quantified by qPCR using primers for known BCL6 target gene promoters.

-

A successful inhibitor will reduce the occupancy of BCL6 and its corepressors at these promoters.

-

Below is a diagram illustrating a general experimental workflow for BCL6 inhibitor characterization.

Conclusion and Future Directions

The development of small molecule inhibitors targeting the BCL6 corepressor binding site is a validated and promising strategy for the treatment of BCL6-driven malignancies. While detailed information on this compound remains within the confines of its patent, its reported high potency suggests it is a significant compound in this class. The continued development and characterization of BCL6 inhibitors, including potential next-generation modalities such as PROTACs (PROteolysis TArgeting Chimeras) that induce the degradation of BCL6, hold great promise for providing new therapeutic options for patients with lymphomas and potentially other cancers where BCL6 plays an oncogenic role. Further public disclosure of data for compounds like this compound will be crucial for the scientific community to fully evaluate their therapeutic potential.

References

An In-Depth Technical Guide to Cellular Target Engagement of Bcl6 Inhibitors

A Note on the Analyte: Publicly available scientific literature does not contain specific data or protocols for a compound designated "Bcl6-IN-5". Therefore, this guide will utilize a representative and well-characterized Bcl6 inhibitor, Compound 27 from a benzimidazolone series, to illustrate the principles and methodologies of assessing Bcl6 target engagement in a cellular context. The experimental data and protocols are based on published findings for this and similar Bcl6 inhibitors.

B-cell lymphoma 6 (Bcl6) is a master transcriptional repressor crucial for the formation and maintenance of germinal centers (GCs) during B-cell development.[1] Its deregulation is a key driver in several B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL), making it a compelling therapeutic target.[2] Small molecule inhibitors that disrupt the protein-protein interaction (PPI) between Bcl6 and its corepressors are of significant interest.[3] Verifying that these inhibitors engage Bcl6 within the complex environment of a living cell is a critical step in their development. This guide provides an in-depth overview of the core cellular assays used to determine and quantify the target engagement of Bcl6 inhibitors.

Quantitative Data Presentation

The cellular activity of Bcl6 inhibitors is typically quantified using various assays that measure either direct binding to Bcl6 or the downstream consequences of its inhibition. The following table summarizes representative quantitative data for the exemplar Bcl6 inhibitor, Compound 27.

| Assay Type | Cell Line | Endpoint | Potency (EC50/IC50) | Reference |

| In-Cell Hunter™ | HEK293T | Bcl6 Target Engagement | 5 - 75 µM (for the series) | [4] |

| NanoBRET™ | HEK293T | Bcl6/SMRT PPI Inhibition | 19 µM | [4] |

B-cell Lymphoma 6 (Bcl6) Signaling Pathway and Inhibition

Bcl6 functions as a transcriptional repressor by recruiting corepressor complexes, such as SMRT, NCoR, and BCOR, to its BTB domain.[5] This action suppresses the expression of genes involved in cell cycle control, DNA damage response, and differentiation, thereby promoting the proliferation and survival of GC B-cells.[6] Small molecule inhibitors are designed to bind to the BTB domain of Bcl6, preventing the recruitment of corepressors and thus derepressing the target genes.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[7] When a small molecule binds to its target protein, the protein's melting temperature (Tm) increases.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HEK293T or a DLBCL cell line) to 80-90% confluency.

-

Treat the cells with the Bcl6 inhibitor at various concentrations or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

-

-

Heating Step:

-

Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[8]

-

-

Cell Lysis:

-

Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a heat block.

-

-

Separation of Soluble and Precipitated Proteins:

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[8]

-

-

Analysis by Western Blot:

-

Carefully collect the supernatant (soluble fraction).

-

Determine the protein concentration of the soluble fraction.

-

Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a specific anti-Bcl6 antibody.

-

The amount of soluble Bcl6 at each temperature is quantified. A shift in the melting curve for the inhibitor-treated samples compared to the control indicates target engagement.

-

NanoBRET™ Assay

The NanoBioluminescence Resonance Energy Transfer (NanoBRET™) assay is a proximity-based assay that can quantify protein-protein interactions in living cells.[9] It is particularly well-suited for measuring the disruption of the Bcl6-SMRT interaction by small molecule inhibitors.[4]

-

Plasmid Construction and Transfection:

-

Construct plasmids encoding for full-length human Bcl6 fused to NanoLuc® luciferase (e.g., Bcl6-NanoLuc) and full-length SMRT fused to HaloTag® (e.g., SMRT-HaloTag).[9]

-

Co-transfect HEK293T cells with the donor (Bcl6-NanoLuc) and acceptor (SMRT-HaloTag) plasmids. A donor-to-acceptor plasmid ratio of 1:25 is often optimal.[9]

-

-

Cell Plating and Compound Addition:

-

24 hours post-transfection, harvest the cells.

-

Dispense the Bcl6 inhibitor at various concentrations into a white 384-well assay plate.

-

Add the NanoBRET™ 618 ligand (the HaloTag® fluorescent ligand) to each well.

-

Add the transfected cell suspension to each well.

-

-

Incubation:

-

Incubate the plate for a period of time (e.g., 6 hours) at 37°C in a CO2 incubator to allow for compound entry and target engagement.[9]

-

-

Signal Detection:

-

Add the NanoBRET™ substrate (furimazine) to all wells.

-

Read the plate on a luminometer capable of measuring luminescence at two wavelengths: one for the donor (e.g., 450 nm) and one for the acceptor (e.g., 610 nm).[9]

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio by dividing the acceptor emission (610 nm) by the donor emission (450 nm).

-

The inhibition of the Bcl6/SMRT interaction will result in a decrease in the NanoBRET™ ratio.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Co-Immunoprecipitation (Co-IP) and Western Blotting

Co-IP is a classic technique used to study protein-protein interactions. It can be used to demonstrate that a Bcl6 inhibitor disrupts the interaction between endogenous Bcl6 and its corepressors in a relevant cell line (e.g., DLBCL cells).

-

Cell Treatment and Lysis:

-

Culture DLBCL cells and treat with the Bcl6 inhibitor or vehicle control for a specified duration.

-

Harvest the cells and lyse them in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Immunoprecipitation:

-

Washing:

-

Pellet the beads (using a magnet or centrifugation) and discard the supernatant.

-

Wash the beads multiple times with IP lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95-100°C for 5 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against both Bcl6 (to confirm successful immunoprecipitation) and a corepressor like SMRT.

-

A decrease in the amount of co-precipitated SMRT in the inhibitor-treated sample compared to the control demonstrates the disruption of the Bcl6-SMRT interaction.

-

By employing this suite of cellular assays, researchers can build a comprehensive profile of a Bcl6 inhibitor's activity, confirming direct target binding, quantifying its potency in disrupting key protein-protein interactions, and observing its effects on endogenous protein complexes within a disease-relevant cellular context.

References

- 1. [PDF] Mechanisms of action of BCL6 during germinal center B cell development | Semantic Scholar [semanticscholar.org]

- 2. B-cell lymphoma 6 and the molecular pathogenesis of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovering cell-active BCL6 inhibitors: effectively combining biochemical HTS with multiple biophysical techniques, X-ray crystallography and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovering cell-active BCL6 inhibitors: effectively combining biochemical HTS with multiple biophysical techniques, X-ray crystallography and cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. B-cell Lymphoma 6 (BCL6): From Master Regulator of Humoral Immunity to Oncogenic Driver in Pediatric Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New effector functions and regulatory mechanisms of BCL6 in normal and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 8. IP-WB Protocol: Immunoprecipitation & Western Blot Guide - Creative Proteomics [creative-proteomics.com]

- 9. NanoBRET™ [bio-protocol.org]

- 10. LabXchange [labxchange.org]

Selectivity Profile of Bcl6 Inhibitor FX1 Against Other BTB Domain Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of FX1, a potent small-molecule inhibitor of the B-cell lymphoma 6 (Bcl6) protein. Understanding the selectivity of Bcl6 inhibitors is crucial for the development of targeted therapies with minimal off-target effects. This document summarizes the quantitative data on FX1's activity against various BTB (Broad-Complex, Tramtrack and Bric-à-brac) domain-containing proteins, details the experimental protocols used for these assessments, and provides a visual representation of its selectivity.

Selectivity Profile of FX1

FX1 has demonstrated a high degree of selectivity for the Bcl6 BTB domain over other structurally related BTB domains. The following table summarizes the available quantitative and qualitative data on the selectivity of FX1.

| Target Protein | Assay Type | Metric | Value | Selectivity vs. Bcl6 |

| Bcl6 | Luciferase Reporter Assay | IC50 | ~35 µM | - |

| Microscale Thermophoresis (MST) | K D | ~7 µM | - | |

| LRF (BTB7A) | Microscale Thermophoresis (MST) | Binding | No Binding Observed | Selective |

| HIC1 | Luciferase Reporter Assay | % Inhibition | No Significant Effect | Selective |

| PLZF | Luciferase Reporter Assay | % Inhibition | No Significant Effect | Selective |

| Kaiso | Luciferase Reporter Assay | % Inhibition | No Significant Effect | Selective |

Experimental Protocols

The selectivity of FX1 was determined using a combination of cell-based functional assays and biophysical binding assays. The detailed methodologies for these key experiments are outlined below.

Luciferase Reporter Assay for BTB Domain Transcriptional Repression

This assay is designed to measure the ability of a compound to inhibit the transcriptional repression activity of a specific BTB domain.

Principle: The BTB domain of a protein of interest (e.g., Bcl6, HIC1, PLZF, or Kaiso) is fused to a Gal4 DNA-binding domain (DBD). This fusion protein is co-transfected into cells with a luciferase reporter plasmid containing Gal4 binding sites upstream of the luciferase gene. Binding of the BTB-Gal4 fusion protein to the reporter plasmid represses luciferase expression. An inhibitor that disrupts the function of the BTB domain will alleviate this repression, leading to an increase in luciferase activity.

Protocol:

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Cells are seeded in 6-well plates and grown to 70-80% confluency.

-

Cells are co-transfected with a plasmid encoding the respective BTB-Gal4 DBD fusion protein and the Gal4-luciferase reporter plasmid using a suitable transfection reagent (e.g., polyethyleneimine).

-

-

Compound Treatment:

-

24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of FX1 or vehicle control (e.g., DMSO).

-

-

Luciferase Activity Measurement:

-

After 24-48 hours of compound incubation, cells are lysed using a suitable lysis buffer.

-

Luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate.

-

Results are typically normalized to total protein concentration or to the activity of a co-transfected control reporter (e.g., Renilla luciferase).

-

-

Data Analysis:

-

The IC50 value, the concentration of inhibitor required to achieve 50% of the maximal derepression of luciferase activity, is calculated by fitting the dose-response data to a suitable sigmoidal curve.

-

Microscale Thermophoresis (MST) for Binding Affinity

MST is a biophysical technique used to quantify the binding affinity between a protein and a small molecule in solution.

Principle: A fluorescently labeled protein (in this case, the Bcl6 BTB domain) is mixed with a dilution series of the unlabeled ligand (FX1). The samples are loaded into capillaries and subjected to a microscopic temperature gradient. The movement of the fluorescently labeled protein along this temperature gradient (thermophoresis) changes upon binding to the ligand. This change in thermophoretic movement is used to determine the binding affinity (dissociation constant, K D ).

Protocol:

-

Protein Labeling:

-

The purified Bcl6 BTB domain is fluorescently labeled according to the manufacturer's instructions for the MST labeling kit (e.g., RED-NHS).

-

Unreacted dye is removed by purification, for example, using a desalting column.

-

-

Sample Preparation:

-

A constant concentration of the labeled Bcl6 BTB domain is mixed with a serial dilution of FX1 in a suitable buffer.

-

The samples are incubated to allow binding to reach equilibrium.

-

-

MST Measurement:

-

The samples are loaded into MST capillaries.

-

The thermophoretic movement of the labeled protein is measured using an MST instrument.

-

-

Data Analysis:

-

The change in the normalized fluorescence is plotted against the logarithm of the ligand concentration.

-

The K D value is determined by fitting the resulting binding curve to a suitable binding model (e.g., the law of mass action).

-

Visualizing Selectivity: FX1's Interaction with BTB Domains

The following diagram illustrates the selective inhibition of Bcl6 by FX1 compared to other tested BTB domain proteins.

Caption: Selectivity profile of the Bcl6 inhibitor FX1.

In Vitro Characterization of a Potent BCL6 Inhibitor: A Technical Guide

Disclaimer: The specific compound "Bcl6-IN-5" was not identified in publicly available literature. This guide therefore provides a representative in-depth overview of the in vitro characterization of a potent and selective small-molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein, based on established methodologies and data from published research on similar molecules. This document is intended for researchers, scientists, and drug development professionals.

Introduction to BCL6 and Its Inhibition

B-cell lymphoma 6 (BCL6) is a master transcriptional repressor crucial for the formation of germinal centers (GCs) during the humoral immune response.[1][2][3][4] By repressing genes involved in cell cycle control, DNA damage response, and differentiation, BCL6 enables the rapid proliferation and affinity maturation of B-cells.[4][5][6][7] However, the deregulation of BCL6 is a key driver in the pathogenesis of B-cell lymphomas, particularly diffuse large B-cell lymphoma (DLBCL), making it a compelling therapeutic target.[2][4][8]

Inhibition of the protein-protein interaction (PPI) between the BTB domain of BCL6 and its corepressors (SMRT, NCOR, and BCOR) is a primary strategy for reactivating repressed target genes and inducing anti-proliferative effects in BCL6-dependent cancers.[4][5][9][10] This guide details the typical in vitro assays and methodologies used to characterize a novel, potent BCL6 inhibitor.

Biochemical Characterization: Binding Affinity and Potency

The initial characterization of a BCL6 inhibitor involves determining its binding affinity and potency against the BCL6 BTB domain. A battery of biophysical and biochemical assays is typically employed.

Data Summary: Biochemical Assays

| Assay Type | Principle | Analyte | Typical IC50/KD Range for Potent Inhibitors | Reference Compound Examples |

| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled corepressor peptide upon displacement by the inhibitor. | BCL6 BTB domain, Fluorescently-labeled SMRT or BCOR peptide | 10 nM - 1 µM | 79-6, FX1[4][11] |

| Time-Resolved FRET (TR-FRET) | Measures the disruption of energy transfer between a donor-labeled BCL6 and an acceptor-labeled corepressor peptide. | Tagged BCL6 BTB domain, Tagged corepressor peptide | 1 nM - 500 nM | CCT372064[12] |

| Surface Plasmon Resonance (SPR) | Measures the binding kinetics (kon, koff) and affinity (KD) of the inhibitor to immobilized BCL6. | Immobilized BCL6 BTB domain, Inhibitor in solution | 0.5 nM - 100 nM | F1324 (peptide)[13][14] |

| Thermal Shift Assay (TSA) | Measures the change in the melting temperature (Tm) of BCL6 upon inhibitor binding. | BCL6 BTB domain, DNA-intercalating dye | ΔTm > 2 °C | General methodology[10] |

Experimental Protocols

2.1. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay is a robust method for quantifying the potency of an inhibitor in disrupting the BCL6-corepressor interaction in a solution-based format.

-

Reagents:

-

Recombinant His-tagged BCL6 BTB domain (residues 5-129).

-

Biotinylated peptide derived from the SMRT corepressor BCL6-binding domain (BBD).

-

Europium cryptate-labeled anti-His antibody (Donor).

-

Streptavidin-conjugated XL665 (Acceptor).

-

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.

-

-

Procedure:

-

Prepare a solution of His-BCL6 BTB and Biotin-SMRT peptide in assay buffer.

-

Add serial dilutions of the test inhibitor (e.g., this compound) to a 384-well low-volume plate.

-

Add the BCL6/SMRT-peptide mix to the plate and incubate for 30 minutes at room temperature.

-

Add the detection mix containing the Europium-anti-His antibody and Streptavidin-XL665.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665) after excitation at 320 nm.

-

Calculate the ratio of 665 nm/620 nm emission and plot against inhibitor concentration to determine the IC50 value.

-

Cellular Characterization: Target Engagement and Functional Effects

Demonstrating that a compound can engage BCL6 within a cellular context and elicit a functional response is a critical step.

Data Summary: Cellular Assays

| Assay Type | Principle | Cell Lines | Typical EC50/DC50 Range for Potent Inhibitors | Reference Compound Examples |

| NanoBRET™ Target Engagement | Measures BRET between NanoLuc-tagged BCL6 and a fluorescent tracer, which is competed off by the inhibitor. | HEK293T, OCI-Ly1 | 10 nM - 2 µM | General methodology[10][12] |

| BCL6 Degradation Assay (Western Blot) | Measures the reduction in total BCL6 protein levels induced by bifunctional degraders (PROTACs). | DLBCL cell lines (e.g., OCI-Ly1, Toledo) | DC50 < 100 nM | CCT369260, A19[5][15] |

| Cell Proliferation/Viability Assay | Measures the anti-proliferative effect of the inhibitor on BCL6-dependent cancer cells. | GCB-DLBCL cell lines (e.g., OCI-Ly1, SU-DHL-4) | GI50 < 1 µM | FX1, CCT374705[11][12] |

| Target Gene Expression (RT-qPCR) | Measures the de-repression of known BCL6 target genes (e.g., ATR, TP53, PRDM1) upon inhibitor treatment. | DLBCL cell lines | Fold-change > 2 | RI-BPI (peptide)[9][16] |

Experimental Protocols

3.1. Cellular Target Engagement using NanoBRET™

This assay provides a quantitative measure of compound binding to BCL6 in living cells.

-

Reagents:

-

HEK293T cells transiently transfected with a vector expressing BCL6 fused to NanoLuc® luciferase.

-

NanoBRET™ Tracer: A fluorescently labeled small molecule that binds BCL6.

-

Nano-Glo® Substrate and Lysis Buffer.

-

-

Procedure:

-

Seed transfected HEK293T cells into a 96-well white-bottom plate.

-

Prepare serial dilutions of the test inhibitor.

-

Add the inhibitor dilutions and a fixed concentration of the NanoBRET™ Tracer to the cells.

-

Incubate for 2 hours at 37°C in a CO2 incubator.

-

Add the Nano-Glo® Substrate/Lysis buffer mix.

-

Read luminescence (460 nm) and filtered luminescence (610 nm) on a plate reader.

-

Calculate the BRET ratio (Acceptor emission/Donor emission) and plot against inhibitor concentration to determine the IC50 for target engagement.

-

3.2. Anti-Proliferation Assay

This assay determines the functional consequence of BCL6 inhibition on the growth of dependent cancer cells.

-

Reagents:

-

BCL6-dependent DLBCL cell line (e.g., OCI-Ly1).

-

Complete growth medium (e.g., RPMI-1640 + 10% FBS).

-

Cell viability reagent (e.g., CellTiter-Glo® or resazurin).

-

-

Procedure:

-

Seed OCI-Ly1 cells at a low density (e.g., 5,000 cells/well) in a 96-well plate.

-

Add serial dilutions of the test inhibitor and incubate for 72-96 hours at 37°C in a CO2 incubator.

-

Allow the plate to equilibrate to room temperature.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure luminescence or fluorescence on a plate reader.

-

Normalize the data to vehicle-treated controls and plot against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Signaling Pathways and Experimental Workflows

BCL6 Signaling Pathway

Inhibitor Characterization Workflow

Selectivity and Mechanism of Action

To ensure the observed effects are due to on-target BCL6 inhibition, selectivity profiling is essential. This involves testing the inhibitor against other proteins containing BTB domains. Furthermore, mechanism-of-action studies, such as chromatin immunoprecipitation (ChIP) followed by qPCR on target gene promoters, can confirm that the inhibitor displaces BCL6 from its DNA binding sites, leading to the re-expression of target genes.[16]

Conclusion

The in vitro characterization of a potent BCL6 inhibitor requires a multi-faceted approach, combining robust biochemical and cellular assays. By quantifying binding affinity, cellular target engagement, and functional outcomes, researchers can build a comprehensive data package to support the advancement of novel BCL6-targeted therapies for the treatment of DLBCL and other BCL6-driven malignancies.

References

- 1. A hybrid mechanism of action for BCL6 in B-cells defined by formation of functionally distinct complexes at enhancers and promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BCL6 - Wikipedia [en.wikipedia.org]

- 4. The expanding role of the BCL6 oncoprotein as a cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. New effector functions and regulatory mechanisms of BCL6 in normal and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The oncoprotein BCL6 enables solid tumor cells to evade genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BCL6 evolved to enable stress tolerance in vertebrates and is broadly required by cancer cells to adapt to stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BCL6 programs lymphoma cells for survival and differentiation through distinct biochemical mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DSpace [repository.icr.ac.uk]

- 11. JCI - Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma [jci.org]

- 12. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of high-affinity BCL6-binding peptide and its structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Selective targeting of BCL6 induces oncogene addiction switching to BCL2 in B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Bcl6-IN-5: A Potent Inhibitor of the BCL6 Transcriptional Repressor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Bcl6-IN-5, a potent small molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting BCL6 in oncology and immunology.

Introduction to BCL6 and Its Role in Disease

B-cell lymphoma 6 (BCL6) is a master transcriptional repressor that plays a critical role in the development and maturation of germinal center (GC) B-cells, a key process in the adaptive immune response. By repressing genes involved in cell cycle control, DNA damage response, and differentiation, BCL6 enables the rapid proliferation and affinity maturation of B-cells necessary for a robust antibody response.

Dysregulation of BCL6 activity is a hallmark of several B-cell malignancies, most notably Diffuse Large B-cell Lymphoma (DLBCL). Constitutive expression or genetic translocation of the BCL6 gene leads to unchecked cell proliferation and survival, contributing to lymphomagenesis. Therefore, inhibition of the BCL6 protein has emerged as a promising therapeutic strategy for these cancers.

This compound: Chemical Structure and Properties

This compound is a small molecule inhibitor designed to disrupt the protein-protein interaction (PPI) between BCL6 and its corepressors.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 2253878-09-8 | Chemical Vendor |

| Molecular Formula | C₁₇H₁₉Cl₂N₅O₂ | Chemical Vendor |

| Molecular Weight | 396.27 g/mol | Chemical Vendor |

| pIC₅₀ | 5.82 | Patent WO2018215801A1 |

| Appearance | Solid | Chemical Vendor |

Mechanism of Action

This compound functions by competitively binding to the BTB (Broad-Complex, Tramtrack and Bric-a-brac) domain of the BCL6 protein. The BTB domain is essential for the homodimerization of BCL6 and the subsequent recruitment of corepressor complexes (e.g., SMRT, NCOR, BCOR). By occupying the corepressor binding groove on the BCL6 BTB domain, this compound prevents the formation of the functional transcriptional repression complex. This leads to the de-repression of BCL6 target genes, ultimately resulting in the induction of apoptosis and cell cycle arrest in BCL6-dependent cancer cells.

Caption: Mechanism of BCL6 inhibition by this compound.

BCL6 Signaling Pathway in Lymphoma

The BCL6 signaling pathway is central to the pathogenesis of many lymphomas. BCL6 represses key tumor suppressor genes and regulators of B-cell differentiation, thereby promoting cell survival and blocking terminal differentiation. The diagram below illustrates the central role of BCL6 and the points of intervention for inhibitors like this compound.

Caption: Simplified BCL6 signaling pathway in lymphoma.

Experimental Protocols

Detailed experimental protocols for the characterization of BCL6 inhibitors are crucial for reproducible research. Below are representative methodologies for key assays.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for BCL6-Corepressor Interaction

This assay quantitatively measures the ability of a compound to disrupt the interaction between the BCL6 BTB domain and a corepressor peptide.

Materials:

-

GST-tagged BCL6 BTB domain protein

-

Biotinylated SMRT corepressor peptide

-

Europium-labeled anti-GST antibody (Donor)

-

Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)

-

Assay Buffer (e.g., PBS, 0.05% Tween-20, 0.1% BSA)

-

384-well low-volume microplates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add the diluted compound.

-

Add a pre-mixed solution of GST-BCL6 BTB and Biotin-SMRT peptide to each well.

-

Incubate at room temperature for 30 minutes.

-

Add a pre-mixed solution of the Europium-anti-GST antibody and Streptavidin-APC to each well.

-

Incubate at room temperature for 1 hour, protected from light.

-

Read the plate on a TR-FRET reader, measuring the emission at 665 nm (Acceptor) and 620 nm (Donor) after excitation at 340 nm.

-

Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the compound concentration to determine the IC₅₀.

Caption: TR-FRET assay workflow for this compound.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that a compound binds to its intended target within a cellular environment.

Materials:

-

Lymphoma cell line (e.g., OCI-Ly1)

-

This compound

-

PBS and appropriate cell lysis buffer with protease inhibitors

-

PCR tubes or strips

-

Thermal cycler

-

Western blotting reagents and anti-BCL6 antibody

Procedure:

-

Treat cultured lymphoma cells with this compound or vehicle (DMSO) for 1 hour.

-

Harvest and wash the cells, then resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.

-

Analyze the soluble fraction by Western blotting using an anti-BCL6 antibody.

-

Quantify the band intensities to determine the melting curve of BCL6 in the presence and absence of the inhibitor. A shift in the melting curve indicates target engagement.

Summary and Future Directions

This compound is a potent inhibitor of the BCL6 transcriptional repressor with a clear mechanism of action. Its ability to disrupt the BCL6-corepressor interaction makes it a valuable tool for studying BCL6 biology and a promising starting point for the development of novel therapeutics for BCL6-driven malignancies. Further studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic properties and to evaluate its efficacy in preclinical models of lymphoma.

Disclaimer: this compound is a research chemical and is not intended for human use. All experiments should be conducted in accordance with institutional safety guidelines.

Navigating BCL6 Inhibition in Lymphoma Research: A Technical Guide

A Note on Bcl6-IN-5: Publicly available data on a specific BCL6 inhibitor designated "this compound" is scarce. Chemical suppliers list a compound with this name under CAS number 2253878-09-8 and a molecular formula of C17H19Cl2N5O2. However, comprehensive scientific literature detailing its biological activity, experimental protocols, and therapeutic potential in lymphoma research is not readily accessible.

Therefore, this guide will provide an in-depth technical overview of BCL6 inhibition in lymphoma by focusing on well-characterized, exemplary small molecule inhibitors: FX1 , BI-3812 , and WK692 . These compounds have been subject to extensive preclinical investigation, and the available data will serve as a robust framework for understanding the principles and methodologies central to the development of BCL6-targeting therapeutics.

Introduction to BCL6 as a Therapeutic Target in Lymphoma

B-cell lymphoma 6 (BCL6) is a master transcriptional repressor crucial for the formation of germinal centers (GCs), the sites of B-cell maturation and antibody affinity diversification.[1][2][3] In several types of B-cell lymphomas, particularly diffuse large B-cell lymphoma (DLBCL), aberrant BCL6 expression is a key oncogenic driver.[1][4][5] It sustains proliferation and survival of malignant B-cells by repressing genes involved in DNA damage response, cell cycle arrest, and terminal differentiation.[6][7] Consequently, inhibiting BCL6 function presents a compelling therapeutic strategy for these malignancies.[1][8]

Small molecule inhibitors targeting BCL6 are designed to disrupt its ability to recruit corepressor proteins, thereby reactivating the expression of its target genes and inducing anti-lymphoma effects.[6][9] This guide will delve into the technical aspects of utilizing such inhibitors in a research setting.

Quantitative Data of Exemplary BCL6 Inhibitors

The following tables summarize key quantitative data for FX1, BI-3812, and WK692, providing a comparative overview of their potency and binding characteristics.

| Inhibitor | Target | Assay Type | IC50 | Reference(s) |

| FX1 | BCL6 BTB Domain | Reporter Assay | 35 µM | [10][11][12] |

| BI-3812 | BCL6 BTB Domain | TR-FRET | ≤ 3 nM | [13][14][15][16] |

| BI-3812 | Cellular BCL6 | LUMIER Assay | 40 nM | [13][15] |

| WK692 | BCL6 BTB/SMRT Interaction | HTRF | 16 nM | [17] |

| 79-6 (comparator) | BCL6 | Not Specified | 138 µM | [18] |

Table 1: In Vitro Inhibitory Potency (IC50) of Selected BCL6 Inhibitors. This table highlights the half-maximal inhibitory concentration (IC50) of the compounds against BCL6, demonstrating the range of potencies achieved by different chemical scaffolds.

| Inhibitor | Binding Partner | Assay Type | Binding Affinity (Kd) | Reference(s) |

| FX1 | BCL6 | Not Specified | 3 µM | |

| WK692 | BCL6 BTB Domain | Surface Plasmon Resonance (SPR) | 324 nM | [17] |

Table 2: Binding Affinity (Kd) of Selected BCL6 Inhibitors. This table presents the equilibrium dissociation constant (Kd), a measure of the binding affinity of the inhibitors to BCL6. A lower Kd value indicates a stronger binding affinity.

| Inhibitor | Cell Line(s) | Assay Type | GI50/IC50 | Reference(s) |

| FX1 | GCB-DLBCL cell lines | Growth Inhibition | Varies by cell line | [19] |

| WK692 | GCB-DLBCL cell lines (SUDHL4, SUDHL6, OCI-LY7, Farage, DOHH2) | Proliferation Assay | 1-5 µM | [17] |

Table 3: Cellular Activity of Selected BCL6 Inhibitors in Lymphoma Cell Lines. This table showcases the growth inhibitory (GI50) or inhibitory concentration (IC50) values in various lymphoma cell lines, reflecting the inhibitors' ability to suppress cancer cell proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the evaluation of BCL6 inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for BCL6/SMRT Interaction

This assay is used to quantify the ability of a compound to disrupt the interaction between the BCL6 BTB domain and a peptide from its corepressor, SMRT.

-

Materials:

-

Recombinant GST-tagged BCL6 BTB domain

-

Biotinylated SMRT peptide

-

Europium cryptate-labeled anti-GST antibody (donor)

-

Streptavidin-XL665 (acceptor)

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.1% Tween-20)

-

Test compounds (e.g., WK692)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add the GST-BCL6 BTB domain and biotinylated SMRT peptide.

-

Add the test compound dilutions to the wells.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Add the anti-GST-Europium cryptate and Streptavidin-XL665 detection reagents.

-

Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.

-

Read the plate on an HTRF reader, measuring the fluorescence emission at 620 nm and 665 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot against the compound concentration to determine the IC50 value.[20][21]

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are performed to determine if a BCL6 inhibitor can displace BCL6 and its corepressors from the promoter regions of its target genes in living cells.

-

Materials:

-

DLBCL cell line (e.g., SUDHL-6, SUDHL4)

-

BCL6 inhibitor (e.g., FX1, WK692)

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Cell lysis buffer

-

Sonication equipment

-

Antibodies against BCL6, SMRT, BCOR, and IgG (as a negative control)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Primers for qPCR targeting BCL6 target gene promoters (e.g., CDKN1A, CXCR4) and a negative control region

-

qPCR instrument and reagents

-

-

Procedure:

-

Treat DLBCL cells with the BCL6 inhibitor or vehicle control for a specified time (e.g., 30 minutes to 6 hours).[11]

-

Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight with specific antibodies (anti-BCL6, anti-SMRT, anti-BCOR, or IgG).

-

Capture the antibody-protein-DNA complexes with protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the complexes from the beads and reverse the cross-links by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Perform qPCR using primers for BCL6 target gene promoters to quantify the amount of enriched DNA.[10][22]

-

Cell Viability and Apoptosis Assays

These assays are fundamental for assessing the anti-proliferative and pro-apoptotic effects of BCL6 inhibitors on lymphoma cells.

-

Cell Viability (MTS Assay):

-

Seed DLBCL cells in 96-well plates.

-

Treat the cells with a range of concentrations of the BCL6 inhibitor for a specified period (e.g., 72 hours).

-

Add MTS reagent to each well and incubate.

-

Measure the absorbance at 490 nm, which is proportional to the number of viable cells.

-

Calculate the GI50 or IC50 value.[23]

-

-

Apoptosis (Annexin V/PI Staining):

-

Treat cells with the BCL6 inhibitor as for the viability assay.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubate in the dark.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[23]

-

In Vivo Xenograft Model

Animal models are essential for evaluating the in vivo efficacy and toxicity of BCL6 inhibitors.

-

Procedure:

-

Implant human DLBCL cells (e.g., OCI-Ly1) subcutaneously into immunodeficient mice (e.g., NOD-SCID).

-

Allow tumors to establish to a palpable size (e.g., ~150 mm³).

-

Randomize mice into treatment and control groups.

-

Administer the BCL6 inhibitor (e.g., by oral gavage or intraperitoneal injection) and vehicle control daily or on a specified schedule.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, harvest tumors for further analysis (e.g., Western blotting, immunohistochemistry).[10]

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in BCL6 function and its inhibition is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.

Figure 1: Simplified BCL6 Signaling Pathway in B-cells. This diagram illustrates the key upstream signaling pathways (BCR and CD40) that regulate BCL6 activity and the downstream mechanism of BCL6-mediated transcriptional repression.[7]

References

- 1. BCL6 - Wikipedia [en.wikipedia.org]

- 2. B Cell Lymphoma 6 (BCL6): A Conserved Regulator of Immunity and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. B-cell Lymphoma 6 (BCL6): From Master Regulator of Humoral Immunity to Oncogenic Driver in Pediatric Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hematology.org [hematology.org]

- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 6. ashpublications.org [ashpublications.org]

- 7. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. icr.ac.uk [icr.ac.uk]

- 9. A small molecule inhibitor of BCL6 kills DLBCL cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. opnme.com [opnme.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. opnme.com [opnme.com]

- 16. selleckchem.com [selleckchem.com]

- 17. WK692 | BCL6 inhibitor | Probechem Biochemicals [probechem.com]

- 18. selleckchem.com [selleckchem.com]

- 19. medkoo.com [medkoo.com]

- 20. researchgate.net [researchgate.net]

- 21. aacrjournals.org [aacrjournals.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Bcl6-IN-5 potential as a chemical probe for BCL6

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

B-cell lymphoma 6 (BCL6) is a crucial transcriptional repressor protein that plays a pivotal role in the germinal center (GC) reaction, a process essential for generating high-affinity antibodies during an immune response.[1][2] BCL6 facilitates the rapid proliferation of B-cells and allows them to tolerate DNA damage necessary for somatic hypermutation.[3][4] Dysregulation of BCL6 is a common oncogenic driver in various lymphomas, particularly diffuse large B-cell lymphoma (DLBCL), making it an attractive therapeutic target.[5][6] Small molecule inhibitors that disrupt the protein-protein interaction (PPI) between BCL6 and its corepressors are of significant interest for cancer therapy.[3] This document provides a technical overview of a potent, in vivo-active BCL6 inhibitor, CCT374705, as a representative chemical probe for studying BCL6 biology and therapeutic potential. While the specific compound "Bcl6-IN-5" was not identified in the public domain, CCT374705 represents a well-characterized tool compound with the desired properties of a chemical probe.

Core Compound Data: CCT374705 and Related Compounds

CCT374705 belongs to a tricyclic quinolinone series of BCL6 inhibitors.[3] Its development aimed to improve upon earlier compounds by enhancing cellular potency and in vivo pharmacokinetic properties.[5] A related compound, CCT373566, is a BCL6 degrader derived from the same scaffold.[3][7]

Quantitative Data Summary

| Compound | Target | Assay Type | IC50 / DC50 | Reference |

| CCT374705 | BCL6 | Biochemical (TR-FRET) | 6 nM | [3] |

| BCL6 | Cellular (NanoBRET) | 22 nM | [3] | |

| CCT373566 | BCL6 | Biochemical (TR-FRET) | <10 nM | [1] |

| BCL6 | Cellular Degradation | Subnanomolar | [3] | |

| CCT372064 | BCL6 | Biochemical (HTRF) | 4.8 nM | [3] |

| BI-3812 | BCL6 | Biochemical (TR-FRET) | ≤ 3 nM | [8] |

| BCL6 | Cellular (LUMIER) | 40 nM | [8] | |

| BCL6 | Cellular Degradation | > 200 nM | [8] | |

| FX1 | BCL6 | Binding Affinity (IC50) | ~ 4 µM | [9] |

BCL6 Signaling Pathway

BCL6 functions as a transcriptional repressor by recruiting corepressor complexes to target gene promoters. The N-terminal BTB domain of BCL6 homodimerizes and creates a lateral groove that binds to corepressors such as SMRT, N-CoR, and BCOR.[9][10] This recruitment leads to the silencing of genes involved in cell cycle control, DNA damage response, and differentiation.[6][10]

Caption: BCL6-mediated transcriptional repression pathway.

Experimental Protocols

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This biochemical assay is used to measure the binding affinity of inhibitors to the BCL6 BTB domain.

-

Principle: The assay measures the disruption of the interaction between a fluorescently labeled BCL6 protein and a labeled corepressor peptide. Inhibition of this interaction by a compound results in a decrease in the FRET signal.

-

Methodology:

-

Recombinant BCL6 protein (e.g., GST-BCL6) and a biotinylated corepressor peptide (e.g., from SMRT or BCOR) are used.[8]

-

The BCL6 protein is labeled with a donor fluorophore (e.g., Europium cryptate), and the peptide is labeled with an acceptor fluorophore (e.g., streptavidin-XL665).

-

The assay is performed in a microplate format. Test compounds are serially diluted and added to the wells.

-

The labeled BCL6 protein and corepressor peptide are then added to the wells and incubated.

-

The TR-FRET signal is read on a compatible plate reader. The IC50 value is calculated from the dose-response curve.[3]

-

Cellular Target Engagement Assay (NanoBRET)

This assay measures the ability of a compound to engage with BCL6 within living cells.

-

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc luciferase-tagged BCL6 and a fluorescently labeled tracer that binds to the same target. A test compound that binds to BCL6 will displace the tracer, leading to a decrease in the BRET signal.

-

Methodology:

-

Cells (e.g., HEK293) are transiently transfected with a vector expressing BCL6 fused to NanoLuc luciferase.

-

Transfected cells are plated in a microplate.

-

A cell-permeable fluorescent tracer that binds to BCL6 is added to the cells.

-

Test compounds are serially diluted and added to the wells.

-

The NanoLuc substrate is added, and the BRET signal (ratio of acceptor emission to donor emission) is measured.

-

The cellular IC50 is determined from the dose-response curve.[3]

-

In Vivo Xenograft Model

This model is used to assess the anti-tumor efficacy of BCL6 inhibitors in a living organism.

-

Principle: Human lymphoma cells that are dependent on BCL6 are implanted into immunodeficient mice. The effect of the test compound on tumor growth is then monitored.

-

Methodology:

-

A suitable BCL6-dependent human lymphoma cell line (e.g., SU-DHL-4) is selected.[11]

-

The cells are implanted subcutaneously into immunodeficient mice (e.g., NOD/SCID).

-

Once tumors are established, the mice are randomized into vehicle control and treatment groups.

-

The test compound (e.g., CCT374705) is administered to the treatment group, typically via oral gavage, at a defined dose and schedule.[5]

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., target engagement, downstream gene expression).

-

Experimental Workflow for BCL6 Probe Evaluation

The development and validation of a chemical probe for BCL6 follows a logical progression from initial screening to in vivo validation.

Caption: Workflow for evaluating a BCL6 chemical probe.

Conclusion

CCT374705 is a potent and orally bioavailable BCL6 inhibitor that serves as an excellent chemical probe to investigate the biological functions and therapeutic potential of BCL6.[5] Its well-defined mechanism of action, characterized by the disruption of the BCL6-corepressor interaction, allows for the precise interrogation of BCL6-dependent pathways. The availability of a related degrader, CCT373566, provides a complementary tool to study the consequences of BCL6 depletion.[3] The detailed experimental protocols and the logical workflow for probe evaluation outlined in this guide provide a framework for researchers to effectively utilize these and similar molecules in their studies of BCL6 in cancer and immunology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. New effector functions and regulatory mechanisms of BCL6 in normal and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BCL6 evolved to enable stress tolerance in vertebrates and is broadly required by cancer cells to adapt to stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. eubopen.org [eubopen.org]

- 9. The expanding role of the BCL6 oncoprotein as a cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BCL6 programs lymphoma cells for survival and differentiation through distinct biochemical mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

Methodological & Application

Application Notes and Protocols for Bcl6 Inhibitor Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

B-cell lymphoma 6 (Bcl6) is a transcriptional repressor protein that plays a crucial role in the development and maintenance of germinal center B cells.[1][2] Its dysregulation is a key driver in several types of lymphomas, particularly diffuse large B-cell lymphoma (DLBCL).[2][3] Bcl6 exerts its oncogenic effects by repressing genes involved in cell cycle control, DNA damage response, and apoptosis, thereby promoting unchecked cell proliferation and survival.[4][5] Consequently, Bcl6 has emerged as a promising therapeutic target for the treatment of these malignancies.[3]

This document provides detailed protocols for the treatment of cell cultures with a generic Bcl6 inhibitor, using Bcl6-IN-5 as a placeholder. The methodologies outlined are based on established protocols for other well-characterized Bcl6 inhibitors and are intended to serve as a comprehensive guide for researchers. It is crucial to note that specific concentrations and incubation times may require optimization for this compound.

Mechanism of Action

Bcl6 functions as a master regulator of gene expression. It recruits a complex of co-repressor proteins to the promoter regions of its target genes, leading to chromatin condensation and transcriptional silencing.[6] Bcl6 inhibitors, such as this compound, are designed to disrupt the interaction between Bcl6 and its co-repressors. This leads to the reactivation of Bcl6 target genes, which in turn can induce cell cycle arrest, apoptosis, and a reduction in cell proliferation.[7]

Caption: Mechanism of action of a Bcl6 inhibitor.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from experiments with Bcl6 inhibitors in various cancer cell lines. These values should serve as a reference for designing experiments with this compound.

Table 1: Dose-Response of Bcl6 Inhibitors in Cancer Cell Lines

| Cell Line | Cancer Type | Bcl6 Inhibitor | GI50 (µM) |

| OCI-Ly1 | DLBCL (GCB) | FX1 | 0.5 - 2 |

| SU-DHL-4 | DLBCL (GCB) | FX1 | 1 - 5 |

| Toledo | DLBCL (non-GCB) | FX1 | 5 - 10 |

| HTR-8/SVneo | Trophoblastic | 79-6 | ~20 |

Data compiled from publicly available studies on Bcl6 inhibitors. GI50 (Growth Inhibition 50) is the concentration of the drug that inhibits cell growth by 50%.

Table 2: Effect of Bcl6 Inhibition on Apoptosis and Cell Cycle

| Cell Line | Treatment | Apoptosis (% Annexin V positive) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| REH | Control | 5 | 40 | 50 | 10 |

| REH | Bcl6 shRNA | 25 | 65 | 25 | 10 |

| HTR-8/SVneo | Control | <5 | 55 | 35 | 10 |

| HTR-8/SVneo | 79-6 (20 µM) | ~20 | 70 | 20 | 10 |

Data is representative of typical results seen with Bcl6 inhibition.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol describes the general procedure for treating adherent or suspension cells with this compound.

Materials:

-

Cancer cell lines (e.g., OCI-Ly1, SU-DHL-4)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Cell counting device (e.g., hemocytometer or automated cell counter)

-

Multi-well plates (6, 12, or 96-well)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Suspension cells: Seed cells at a density of 2 x 10^5 cells/mL in a multi-well plate.

-

Adherent cells: Seed cells to achieve 50-60% confluency on the day of treatment.

-

-

Preparation of Treatment Medium:

-

Thaw the this compound stock solution.

-

Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).

-

Prepare a vehicle control medium containing the same concentration of DMSO as the highest concentration of this compound.

-

-

Cell Treatment:

-

Remove the old medium from the cells.

-

Add the prepared treatment or vehicle control medium to the respective wells.

-

-

Incubation:

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

Downstream Analysis:

-

Following incubation, cells can be harvested for various downstream assays such as cell viability, apoptosis, or protein expression analysis.

-

Caption: Workflow for cell culture treatment.

Protocol 2: Cell Viability Assay (MTT or Resazurin-based)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT or Resazurin reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)

-

Microplate reader

Procedure:

-

Following the treatment period (Protocol 1), add the viability reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

For the MTT assay, add the solubilization solution and incubate until the formazan crystals are fully dissolved.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (Propidium Iodide).

Materials:

-

Cells treated with this compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Harvest the treated cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's protocol.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

Caption: Workflow for Annexin V/PI apoptosis assay.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for investigating the effects of the Bcl6 inhibitor, this compound, in a cell culture setting. By understanding the mechanism of Bcl6 and following these detailed experimental procedures, researchers can effectively evaluate the therapeutic potential of novel Bcl6 inhibitors. It is reiterated that optimization of inhibitor concentrations and treatment durations is essential for each specific cell line and experimental context.

References

- 1. BCL6 - Wikipedia [en.wikipedia.org]

- 2. BCL6 programs lymphoma cells for survival and differentiation through distinct biochemical mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The expanding role of the BCL6 oncoprotein as a cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. B-cell lymphoma 6 promotes proliferation and survival of trophoblastic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BCL6 overexpression prevents increase in reactive oxygen species and inhibits apoptosis induced by chemotherapeutic reagents in B-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Bcl6-IN-5 in a Xenograft Model

For research use only. Not for use in diagnostic procedures.

Introduction

B-cell lymphoma 6 (Bcl6) is a transcriptional repressor that is a master regulator of the germinal center reaction and is frequently implicated as an oncogene in various hematological malignancies, particularly Diffuse Large B-cell Lymphoma (DLBCL).[1][2][3] Bcl6 exerts its oncogenic function by repressing genes involved in cell cycle control, DNA damage response, and differentiation, thereby promoting cell proliferation and survival.[4] The inhibition of Bcl6 has emerged as a promising therapeutic strategy for these cancers.

Bcl6-IN-5 is a potent, small molecule inhibitor of Bcl6.[5][6][7][8] This document provides a detailed protocol for the evaluation of this compound in a subcutaneous xenograft model of human lymphoma.

Disclaimer: Publicly available in vivo efficacy data, formulation, and dosing specifics for this compound are limited. The following protocols are based on established methodologies for other Bcl6 inhibitors in xenograft models and should be adapted and optimized for this compound.

Mechanism of Action

Bcl6 functions as a transcriptional repressor by recruiting corepressor complexes (containing proteins such as SMRT, NCoR, and BCOR) to its BTB domain. This action leads to the silencing of target genes that regulate cell growth, apoptosis, and differentiation. Bcl6 inhibitors, including this compound, are designed to disrupt the protein-protein interaction between the Bcl6 BTB domain and its corepressors. This disruption leads to the reactivation of Bcl6 target gene expression, resulting in anti-proliferative effects and apoptosis in Bcl6-dependent cancer cells.[3][4]

Figure 1: Simplified signaling pathway of Bcl6 inhibition.

Preclinical Data Summary for Representative Bcl6 Inhibitors

The following table summarizes in vivo data from published studies on various Bcl6 inhibitors in xenograft models. This data can serve as a reference for designing studies with this compound.

| Compound | Cancer Model | Mouse Strain | Dosage and Administration | Key Findings | Reference |

| RI-BPI | GCB-DLBCL Xenograft | SCID | 7.5 - 50 mg/kg/day, i.p. | Dose-dependent tumor growth inhibition (60-80%); complete regression at higher doses. | [9] |

| FX1 | GCB-DLBCL Xenograft | SCID | 25 mg/kg/day, i.p. | Complete tumor regression. | [9] |

| FX1 | NSCLC Xenograft | Nude | Not specified | Synergistic effect with cisplatin. | [9] |

| 79-6 | DLBCL Xenograft | SCID | 50 mg/kg/day, i.p. | 65-70% reduction in tumor size. | [9] |

| CCT374705 | Lymphoma Xenograft | Balb/C | Not specified (oral) | Modest in vivo efficacy. | [10] |

| WK369 | Ovarian Cancer Xenograft | Nude | 25-50 mg/kg/day, i.p. | Significant tumor growth inhibition. | [11] |

Experimental Protocol: this compound in a Subcutaneous Lymphoma Xenograft Model

This protocol outlines the steps for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model using a human DLBCL cell line.

Materials

-

Cell Line: A suitable Bcl6-dependent human DLBCL cell line (e.g., SU-DHL-4, OCI-Ly1).

-

Animals: 6-8 week old female immunodeficient mice (e.g., SCID, NSG).

-

This compound: Synthesized or commercially sourced.

-

Vehicle: To be determined based on the solubility of this compound (e.g., DMSO, PEG300, Tween 80, saline).

-

Cell Culture Media and Reagents: As required for the chosen cell line.

-

Matrigel: (Optional) Can be mixed with cells to improve tumor take rate.

-

Calipers: For tumor measurement.

-

Standard laboratory equipment for cell culture, animal handling, and substance administration.

Experimental Workflow

Figure 2: General experimental workflow for a xenograft study.

Detailed Methodology

1. Cell Culture and Preparation

-

Culture the chosen DLBCL cell line according to the supplier's recommendations.

-

Harvest cells during the exponential growth phase.

-

Wash the cells with sterile, serum-free media or PBS.

-

Resuspend the cells in serum-free media or PBS at a concentration of 5-10 x 10^7 cells/mL. For some cell lines, resuspension in a 1:1 mixture with Matrigel may be beneficial. Keep cells on ice until injection.

2. Tumor Implantation

-

Subcutaneously inject 100-200 µL of the cell suspension (typically 5-10 x 10^6 cells) into the flank of each mouse.

-

Monitor the mice for tumor formation.

3. Tumor Monitoring and Group Randomization

-

Measure tumor volumes 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

4. Formulation and Administration of this compound

-

Formulation: The formulation of this compound will depend on its solubility and stability. A common vehicle for similar small molecules is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. A pilot study to determine the optimal, non-toxic vehicle is recommended.

-

Dosage: Based on data from other Bcl6 inhibitors, a starting dose range of 25-50 mg/kg could be considered. Dose-response studies are necessary to determine the optimal dose.

-

Administration: Administration is typically via intraperitoneal (i.p.) injection or oral gavage (p.o.), once daily.

5. Treatment and Monitoring

-

Administer this compound or vehicle to the respective groups according to the determined schedule (e.g., daily for 21 days).

-

Continue to measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of toxicity.

6. Endpoint and Analysis

-

The study endpoint may be a predetermined tumor volume, a specific time point, or signs of unacceptable toxicity.

-

At the endpoint, euthanize the mice and excise the tumors.

-

Tumors can be weighed and processed for further analysis:

-

Pharmacodynamics: A portion of the tumor can be snap-frozen for Western blot or qPCR analysis to confirm target engagement (e.g., upregulation of Bcl6 target genes like p53 or CDKN1A).

-

Histology: A portion of the tumor can be fixed in formalin and embedded in paraffin for immunohistochemistry (IHC) to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

-

Data Analysis

-

Plot mean tumor volume ± SEM for each group over time.

-

Calculate Tumor Growth Inhibition (TGI) at the end of the study.

-

Statistically analyze the differences in tumor volume and weight between the treatment and control groups (e.g., using a t-test or ANOVA).

-

Plot individual body weights or the mean body weight ± SEM for each group over time to assess toxicity.

Safety and Handling

-

Follow all institutional guidelines for the safe handling of chemical compounds and animal research.

-

This compound is for research use only. The toxicological properties may not be fully characterized. Handle with appropriate personal protective equipment (PPE).

By following and adapting this comprehensive protocol, researchers can effectively evaluate the in vivo efficacy of this compound in a xenograft model, contributing to the preclinical development of this novel Bcl6 inhibitor.

References

- 1. genecards.org [genecards.org]

- 2. BCL6 - Wikipedia [en.wikipedia.org]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound|CAS 2253878-09-8|DC Chemicals [dcchemicals.com]

- 7. cenmed.com [cenmed.com]

- 8. This compound Datasheet DC Chemicals [dcchemicals.com]

- 9. Bcl6-IN-9 | C22H18ClF2N5O2 | CID 146172127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BCL6-IN-6 - Nordic Biosite [nordicbiosite.com]

Application Notes and Protocols for In Vivo Administration of BCL6 Inhibitors in Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo use of BCL6 inhibitors in mouse models, drawing upon published data for well-characterized compounds. As "Bcl6-IN-5" does not correspond to a publicly documented specific molecule, this document synthesizes information from functionally similar small-molecule BCL6 inhibitors to serve as a practical guide for preclinical research.

Introduction to BCL6 Inhibition